N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-pentylethanediamide
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Description
N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-pentylethanediamide is a useful research compound. Its molecular formula is C24H34N4O4 and its molecular weight is 442.56. The purity is usually 95%.
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Scientific Research Applications
Antidepressant and Anxiolytic Activities
Research on novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine has shown antidepressant activities in albino mice through Porsolt’s behavioral despair test and significant antianxiety activity by the plus maze method. These findings suggest that compounds with similar furan and piperazine structures might have potential applications in the development of new antidepressant and anxiolytic drugs (Kumar et al., 2017).
Antimicrobial Properties
Another study highlighted the synthesis of azole derivatives starting from furan-2-carbohydrazide, leading to compounds with notable antimicrobial activities. This underscores the potential of furan-containing piperazine compounds in antimicrobial research, indicating that N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-pentyloxalamide could be explored for similar applications (Başoğlu et al., 2013).
Versatile Building Blocks
Compounds featuring trifluoromethyl-substituted heteroarenes, including furans and piperazines, have been utilized as versatile precursors in synthetic chemistry. Such compounds are instrumental in the synthesis of pharmaceuticals, including the COX-2 inhibitor Celebrex® (celecoxib), suggesting the utility of N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-pentyloxalamide as a precursor in medicinal chemistry (Sommer et al., 2017).
Fluorescent Ligands for Receptor Studies
The synthesis of environment-sensitive fluorescent ligands for human 5-HT1A receptors based on 1-(2-methoxyphenyl)piperazine derivatives has been reported. These compounds, with their high receptor affinity and fluorescence properties, suggest that structurally related compounds like N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-pentyloxalamide could be valuable in receptor imaging and pharmacological studies (Lacivita et al., 2009).
Properties
IUPAC Name |
N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-pentyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O4/c1-3-4-5-12-25-23(29)24(30)26-18-21(22-7-6-17-32-22)28-15-13-27(14-16-28)19-8-10-20(31-2)11-9-19/h6-11,17,21H,3-5,12-16,18H2,1-2H3,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFXNGNQVBGWPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.